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Abstract

BMS-823778 hydrochloride is a potent and selective inhibitor of the 11p3-hydroxysteroid
dehydrogenase type 1 (113-HSD-1) enzyme. This document provides a comprehensive
overview of the preclinical data for BMS-823778, focusing on its mechanism of action, in vitro
and in vivo pharmacology, pharmacokinetic profile, and safety data in various preclinical
species. The information is intended to serve as a technical resource for researchers and
professionals in the field of drug development.

Introduction

11B-hydroxysteroid dehydrogenase type 1 (11p3-HSD-1) is a critical enzyme primarily
expressed in the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to
active cortisol, thereby regulating intracellular glucocorticoid levels.[1] Dysregulation of 11[3-
HSD-1 has been implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[1]
BMS-823778 hydrochloride has been identified as a promising therapeutic candidate due to
its potent and selective inhibition of this enzyme.[1][2] This guide summarizes the key
preclinical findings that have supported its clinical development.

Mechanism of Action
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BMS-823778 acts as a competitive inhibitor of 113-HSD-1. By blocking the enzyme's activity, it
reduces the intracellular conversion of cortisone to cortisol, thereby mitigating the downstream
effects of excess glucocorticoid signaling in target tissues like the liver and adipose tissue.
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Caption: Mechanism of action of BMS-823778 hydrochloride.
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In Vitro Pharmacology

The in vitro potency and selectivity of BMS-823778 were assessed using various enzymatic
and cellular assays.

Parameter Species Value Reference
IC50 (11B-HSD-1) Human 2.3nM [11[2]
Selectivity over 11(3-

Human >10,000-fold [11[2]
HSD-2
Ki (11B3-HSD-1) Human 0.9nM [1]
Ki (11B-HSD-1) Mouse 380 nM [1]
CYP450 Inhibition Human (3A4, 2C9,

>30 pM [1]

(IC50) 2C19, 2D6, 1A2)

- 19.8% at 10 pM,
hERG Inhibition N/A [1]
31.2% at 30 uM

Experimental Protocols

11B-HSD-1 Inhibition Assay: The inhibitory activity of BMS-823778 on human 11(3-HSD-1 was
determined using a biochemical assay. The enzyme converts cortisone to cortisol, and the
potency of the inhibitor is measured by its ability to block this conversion. While the specific
proprietary details of the assay are not fully public, a general protocol would involve incubating
the recombinant human 113-HSD-1 enzyme with its substrate (cortisone) and a cofactor
(NADPH) in the presence of varying concentrations of BMS-823778. The amount of cortisol
produced is then quantified, typically using methods like HPLC or specific immunoassays. The
IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is
then calculated.

In Vivo Pharmacology & Efficacy

The pharmacodynamic effects and efficacy of BMS-823778 were evaluated in animal models.
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Parameter Species/Model Value Reference
ED50 (in vivo) Cynomolgus Monkeys 0.6 mg/kg [1112]
ED50 (in vivo) Diet-Induced Obese 34 malk e
in vivo m
(DIO) Mice 9
ED50 (ex vivo Diet-Induced Obese
5.2 mg/kg [11[2]

adipose)

(DIO) Mice

Experimental Protocols

Pharmacodynamic Studies in Cynomolgus Monkeys and Mice: The in vivo inhibition of 11[3-
HSD-1 was assessed through a pharmacodynamic (PD) protocol. The general workflow is as

follows:

» Challenge: A challenge with dehydrocorticosterone (DHC) was initiated.

Dosing: The test compound, BMS-823778, was administered orally to the animals.

o Sampling: Plasma samples were collected at various time points after the DHC challenge.

e Analysis: The concentration of corticosterone, the product of 113-HSD-1 activity on DHC,

was measured by immunoassay.

o Endpoint: The inhibition of 113-HSD-1 was determined by the decrease in plasma
corticosterone levels. The ED50, the dose required to achieve 50% of the maximal effect,

was then calculated.[1]
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Caption: In vivo pharmacodynamic experimental workflow.

Pharmacokinetics
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The pharmacokinetic properties of BMS-823778 were characterized in several preclinical

species.
Parameter Species Value Reference
Oral Bioavailability Mouse 44% [1]
Oral Bioavailability Cynomolgus Monkey ~100% [1]

Clearance

Mouse

2.3 mL/min/kg

[1]

Clearance

Cynomolgus Monkey

1.2 mL/min/kg

[1]

Volume of Distribution

Mouse 1.2 L/kg [1]
(Vss)
Volume of Distribution

Cynomolgus Monkey 2.3 L/kg [1]
(Vss)
Adipose-to-Plasma ]

] DIO Mice 2.5 [1]

Ratio
Liver-to-Plasma Ratio DIO Mice 3.5 [1]
PAMPA Permeability N/A High (>500 nm/s) [1]
Caco-2 Efflux Ratio

N/A <2 [1]

(B-A/A-B)

Experimental Protocols

Pharmacokinetic Studies: Pharmacokinetic parameters were determined following intravenous
and oral administration of BMS-823778 to mice and cynomolgus monkeys. Plasma
concentrations of the compound were measured at various time points using a validated
analytical method (e.g., LC-MS/MS). Standard pharmacokinetic parameters such as clearance,
volume of distribution, and oral bioavailability were then calculated using non-compartmental
analysis.

Safety and Toxicology
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Preliminary safety assessments of BMS-823778 were conducted through in vitro and in vivo

studies.
Test Result Reference
Ames Test Negative [1]
SOS Chromotest Negative [1]
PXR Transactivation EC50 > 50 uM [1]

Well-tolerated up to 100 mg/kg
) ) in mice and cynomolgus
Single Dose Toxicology _ o [1]
monkeys (mild emesis in

monkeys)

No adducts detected in
GSH Conjugation human, monkey, dog, rat, and [1]

mouse liver microsomes

Experimental Protocols

In Vitro Genotoxicity Assays: Standard Ames and SOS chromotests were performed to assess
the mutagenic potential of BMS-823778. These assays evaluate the ability of a compound to
induce mutations in bacteria.

Single-Dose Toxicology Studies: Mice and cynomolgus monkeys were administered single oral
doses of BMS-823778 up to 100 mg/kg. The animals were then observed for any adverse
clinical signs.

Conclusion

The preclinical data for BMS-823778 hydrochloride demonstrate that it is a potent and
selective inhibitor of 113-HSD-1 with favorable pharmacokinetic properties in preclinical
species. The compound exhibits robust in vivo pharmacodynamic effects in both rodent and
non-rodent species. The safety profile from initial studies was also encouraging, supporting its
advancement into clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[1]

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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